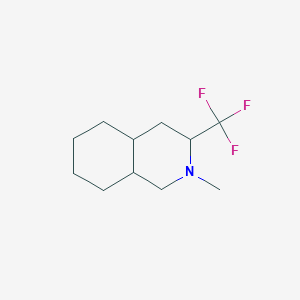
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline (DMTMI) is a heterocyclic compound containing both nitrogen and fluorine. It is an important chemical used in a variety of applications, including chemical synthesis, drug discovery, and medicinal chemistry. DMTMI is synthesized in a two-step process using a combination of trifluoromethylation and N-alkylation reactions. It has a wide range of biological activities, including antiviral, antifungal, and antitumor activities, as well as being a potential therapeutic agent for a variety of diseases.
Mécanisme D'action
The mechanism of action of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline is not fully understood, but it is thought to involve the inhibition of enzymes involved in the biosynthesis of proteins, nucleic acids, and other cellular components. In addition, Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline has been shown to interact with DNA and RNA, and may also be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline have been extensively studied. It has been shown to have antiviral, antifungal, and antitumor activities, and has been evaluated as a potential therapeutic agent for a variety of diseases. In addition, Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline has been shown to interact with DNA and RNA, and may also be involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline in laboratory experiments include its low cost, ease of synthesis, and wide range of biological activities. However, there are some limitations to its use, including its instability in water and its potential toxicity.
Orientations Futures
The potential applications of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline are vast and there are many future directions for research. These include further investigation of its antiviral, antifungal, and antitumor activities, as well as its potential to be used as a therapeutic agent for a variety of diseases. In addition, further research into its mechanism of action, its interaction with DNA and RNA, and its potential to regulate gene expression may lead to new and exciting discoveries. Finally, further research into its stability in water and its potential toxicity may lead to the development of more stable and safe formulations of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline for use in laboratory experiments.
Méthodes De Synthèse
The synthesis of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline is achieved through two steps. The first step involves the trifluoromethylation of a nitrogen and a carbon atom on the isoquinoline ring. This is accomplished by the reaction of a trifluoromethyl halide with the isoquinoline in the presence of a base such as sodium carbonate. The second step involves the N-alkylation of the isoquinoline ring with an alkyl halide. This is typically accomplished by the reaction of the isoquinoline with an alkyl halide in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline has been widely studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess antiviral, antifungal, and antitumor activities, and has been evaluated as a potential therapeutic agent for a variety of diseases. In addition, Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline has been used in the synthesis of a variety of heterocyclic compounds, including quinolone antibiotics, benzodiazepines, and other bioactive molecules.
Propriétés
IUPAC Name |
2-methyl-3-(trifluoromethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N/c1-15-7-9-5-3-2-4-8(9)6-10(15)11(12,13)14/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFYUQDTNSFHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCCC2CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

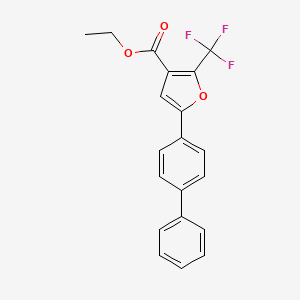
![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)
![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)
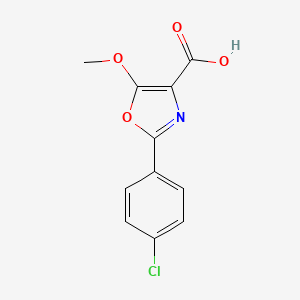
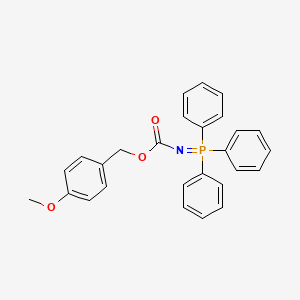
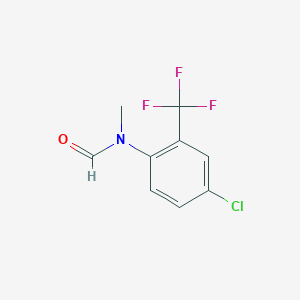
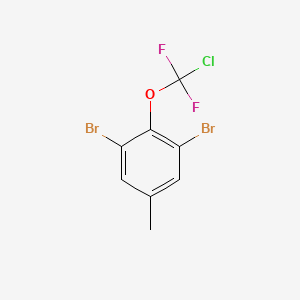
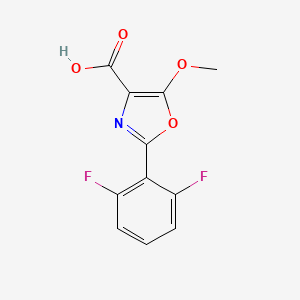
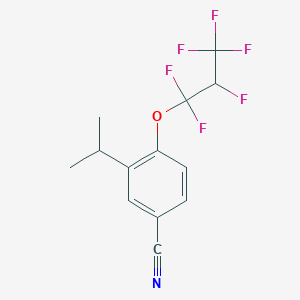
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)
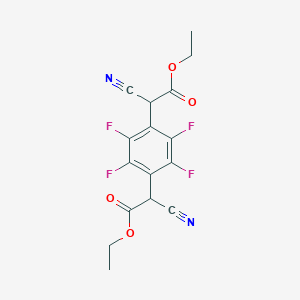
![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)